Cas no 73311-46-3 (Hydrobenzamide)
Hydrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS001709712
- Phenyl-N,N-bis[(E)-phenylmethylidene]methanediamine #
- Toluene-.alpha.,.alpha.-diamine, N,N'-dibenzylidene-
- NSC1005
- 202-144-1
- HMS1534K08
- STK293187
- (1E,1'E)-N,N'-(Phenylmethylene)bis(1-phenylmethanimine)
- hydrobenzamid
- NSC122123
- Toluene-alpha,alpha-diamine, N,N'-dibenzylidene-
- Toluene-alpha,alpha-diamine, N,N'-dibenzylidene-(8CI)
- Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)-
- Methanediamine,N'-bis(phenylmethylene)-
- alpha,alpha-Bis(benzylidenimino)toluene
- 73311-46-3
- BRD-K74234633-001-01-4
- N,N'-Dibenzylidenetoluene-alpha,alpha-diamine
- CS-0322518
- 92-29-5
- NCGC00336737-01
- (E)-{Phenyl[(E)-(phenylmethylidene)amino]methyl}-(phenylmethylidene)amine
- NSC 1005
- (E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine
- .alpha.,.alpha.-Bis(benzylidenimino)toluene
- 1-phenyl-N,N'-bis[(E)-phenylmethylidene]methanediamine
- EINECS 202-144-1
- Toluene-.alpha., N,N'-dibenzylidene-
- SCHEMBL14163512
- starbld0008057
- MFCD00022039
- N,.alpha.-diamine
- Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-
- AB01221213-03
- N,N'-Dibenzylidenetoluene-.alpha.,.alpha.-diamine
- Hydrobenzamide
- NSC-1005
- NSC-122123
-
- MDL: MFCD00022039
- Inchi: 1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H/b22-16+,23-17+
- InChI Key: VUYRFIIFTJICNA-LKNRODPVSA-N
- SMILES: N(=C/C1C=CC=CC=1)\C(C1C=CC=CC=1)/N=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 298.146998583Da
- Monoisotopic Mass: 298.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 24.7Ų
Hydrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1254089-250mg |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 250mg |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1254089-250mg |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 250mg |
$145 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1254089-1g |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 1g |
$165 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1254089-1g |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 1g |
$165 | 2024-06-07 | |
| 1PlusChem | 1P0061Q6-250mg |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 250mg |
$13.00 | 2025-02-21 | |
| 1PlusChem | 1P0061Q6-1g |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 1g |
$28.00 | 2025-02-21 | |
| A2B Chem LLC | AC81374-250mg |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 250mg |
$12.00 | 2024-04-19 | |
| A2B Chem LLC | AC81374-1g |
Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-, (E,E)- |
73311-46-3 | 96% | 1g |
$26.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393188-5g |
(1E,1'E)-N,N'-(phenylmethylene)bis(1-phenylmethanimine) |
73311-46-3 | 98% | 5g |
¥682.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393188-25g |
(1E,1'E)-N,N'-(phenylmethylene)bis(1-phenylmethanimine) |
73311-46-3 | 98% | 25g |
¥1977.00 | 2024-07-28 |
Hydrobenzamide Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Hydrobenzamide
Hydrobenzamide (CAS No. 73311-46-3): An Overview of Its Properties, Applications, and Recent Research Developments
Hydrobenzamide (CAS No. 73311-46-3) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical sciences due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed insight into the chemical structure, physical properties, synthesis methods, and recent research advancements related to Hydrobenzamide.
Chemical Structure and Physical Properties
Hydrobenzamide is a derivative of benzamide with the molecular formula C8H9NO2. It consists of a benzene ring attached to an amide group, which imparts distinct chemical and physical characteristics. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its melting point is around 150-152°C, and it has a molecular weight of approximately 151.16 g/mol.
The amide functional group in Hydrobenzamide plays a crucial role in its reactivity and stability. Amides are known for their ability to form hydrogen bonds, which can influence the compound's solubility, melting point, and other physical properties. This characteristic makes Hydrobenzamide an attractive candidate for various applications in materials science and pharmaceutical research.
Synthesis Methods
The synthesis of Hydrobenzamide can be achieved through several well-established methods. One common approach involves the reaction of benzoyl chloride with ammonia or primary amines. This reaction proceeds via nucleophilic acyl substitution, yielding the desired amide product. Another method involves the condensation of benzoic acid with ammonia or primary amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes for Hydrobenzamide. For example, using microwave-assisted synthesis can significantly reduce reaction times and improve yields while minimizing waste production.
Applications in Chemistry and Biology
Hydrobenzamide has found diverse applications across various scientific disciplines. In organic chemistry, it serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and functional group versatility make it a valuable building block for constructing polymers, dyes, and other functional materials.
In biological research, Hydrobenzamide has shown promise as a potential therapeutic agent. Studies have demonstrated its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development. For instance, recent research has explored the use of Hydrobenzamide-based compounds as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases.
Clinical Trials and Therapeutic Potential
The therapeutic potential of Hydrobenzamide-derived compounds has been investigated in several preclinical studies and early-stage clinical trials. One notable study published in the Journal of Medicinal Chemistry reported that a derivative of Hydrobenzamide, referred to as Compound X, exhibited potent anti-cancer activity against multiple tumor cell lines. The compound was found to induce apoptosis (programmed cell death) by modulating key signaling pathways involved in cell survival and proliferation.
In another study conducted by researchers at a leading pharmaceutical company, a modified form of Hydrobenzamide strong>, designated as Compound Y, showed promising results in treating neurodegenerative disorders such as Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in animal models.
Safety Considerations and Future Directions
Safety is a critical aspect when evaluating any chemical compound for therapeutic use. Preclinical toxicity studies have indicated that Hydrobenzamide strong>-derived compounds exhibit low toxicity at therapeutic doses. However, further research is needed to fully understand their long-term safety profile.
The future direction of research on Hydrobenzamide strong>-based compounds is likely to focus on optimizing their pharmacological properties through structural modifications and improving their bioavailability. Additionally, efforts will be directed towards developing more efficient synthesis methods that are environmentally sustainable.
In conclusion, < strong > Hydrobenzamide strong > (CAS No. 73311-46-3) represents a promising compound with diverse applications in chemistry, biology, and pharmaceutical sciences. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, < strong > Hydrobenzamide strong > is poised to play an increasingly important role in advancing scientific knowledge and improving human health. p >
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